![molecular formula C15H11ClN6O2 B2589990 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034596-95-5](/img/structure/B2589990.png)

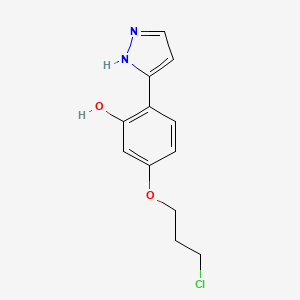

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

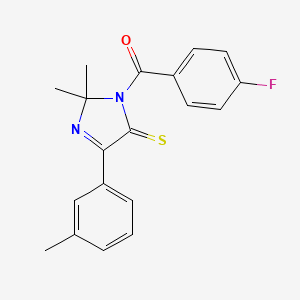

“5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide” is a compound that contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of triazolo[4,3-a]pyrazine derivatives with an indole moiety might involve hydrogen bond interactions with key amino acid residues of the target receptor .

Molecular Structure Analysis

The molecular structure of triazole compounds, including “5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide”, is characterized by a five-membered aromatic azole chain. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazole compounds are known to show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been found to exhibit good inhibitory effects in certain reactions .

Scientific Research Applications

Antifungal Applications

The triazole ring is a common feature in many antifungal agents due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Given the structural similarity to known antifungal triazoles, this compound could be investigated for its efficacy against fungal pathogens, potentially leading to the development of new antifungal medications .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have shown promise in combating bacterial infections. This compound, with its triazolo[4,3-a]pyrazine core, may exhibit antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research could focus on its minimum inhibitory concentrations (MICs) compared to standard treatments like ampicillin .

Antioxidant Properties

The presence of a hydroxy group in the compound’s structure suggests it could have antioxidant properties. Antioxidants are crucial in reducing oxidative stress, which is implicated in numerous diseases. This compound could be studied for its ability to scavenge free radicals .

Antiviral Research

Triazole derivatives have been utilized in the design of antiviral drugs. The compound could be assessed for its potential to inhibit viral replication, possibly contributing to the treatment of viral infections .

Anti-inflammatory and Analgesic Uses

Due to the pharmacological significance of triazole compounds in reducing inflammation and pain, this compound could be explored for its anti-inflammatory and analgesic effects. It might offer a novel mechanism of action or improved efficacy over existing medications .

Antiepileptic Effects

The triazole class includes several antiepileptic drugs. The compound’s structure might influence neuronal excitability and could be a candidate for the development of new antiepileptic therapies .

Antidepressant and Anxiolytic Activities

Some triazole-containing compounds are known to act on the central nervous system, providing antidepressant and anxiolytic benefits. This compound’s effect on neurotransmitter systems could be an interesting area of research, potentially leading to new treatments for mood disorders .

Future Directions

properties

IUPAC Name |

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6O2/c16-9-1-2-10-8(5-9)6-11(19-10)14(23)18-7-12-20-21-13-15(24)17-3-4-22(12)13/h1-6,19H,7H2,(H,17,24)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMQKKLRFWFBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)

![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)